molecular formula C10H14ClN3O B3308777 (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanol CAS No. 939986-07-9

(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanol

Cat. No.: B3308777
CAS No.: 939986-07-9
M. Wt: 227.69 g/mol
InChI Key: ZJMRKZQVJAUYJG-UHFFFAOYSA-N
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Description

(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanol is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol . This compound is characterized by the presence of a chloropyridazine ring attached to a piperidine ring, which is further connected to a methanol group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanol typically involves the reaction of 6-chloropyridazine with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The intermediate product is then subjected to reduction and subsequent functionalization to introduce the methanol group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .

Biology and Medicine: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors. It is also investigated for its potential therapeutic applications in treating various diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol
  • (1-(6-Chloropyridazin-3-yl)piperidin-2-yl)methanol
  • (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)ethanol

Uniqueness: (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanol is unique due to its specific substitution pattern and the presence of the methanol group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

[1-(6-chloropyridazin-3-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-3-4-10(13-12-9)14-5-1-2-8(6-14)7-15/h3-4,8,15H,1-2,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMRKZQVJAUYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656015
Record name [1-(6-Chloropyridazin-3-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-07-9
Record name 1-(6-Chloro-3-pyridazinyl)-3-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(6-Chloropyridazin-3-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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